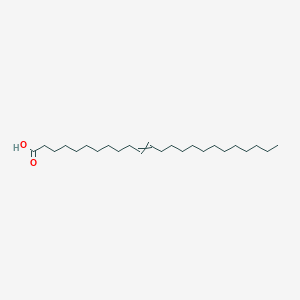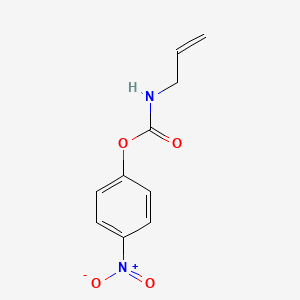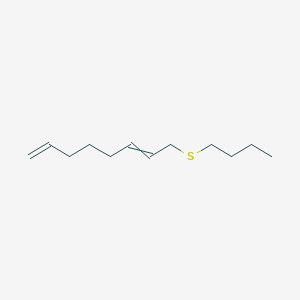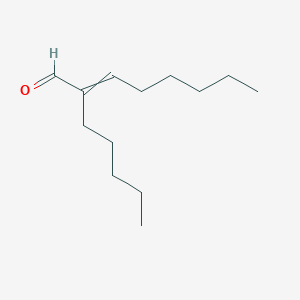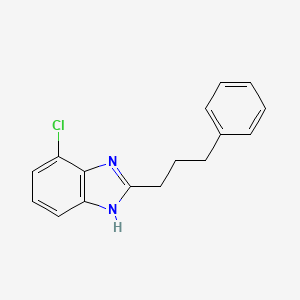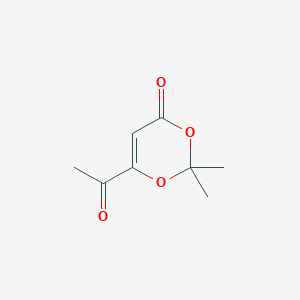
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and properties. It is a diketene-acetone adduct and serves as a building block in organic synthesis. This compound is used in various scientific research applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can be synthesized through the reaction of diketene with acetone. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the use of concentrated sulfuric acid as a catalyst, with the reaction carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a precursor to β-dicarbonyl compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its reactivity with various chemical reagents. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound used as a building block in organic synthesis.
2,6-Dimethyl-4H-pyran-4-one: Another related compound with similar reactivity and applications.
Uniqueness
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
130473-32-4 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
6-acetyl-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C8H10O4/c1-5(9)6-4-7(10)12-8(2,3)11-6/h4H,1-3H3 |
Clave InChI |
AEDNJAZCQCXWHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=O)OC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


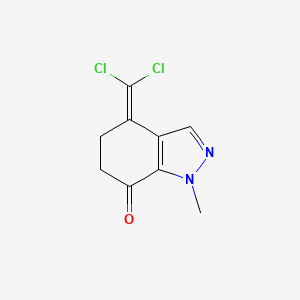
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
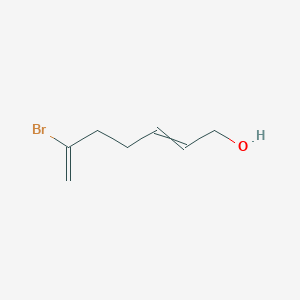

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
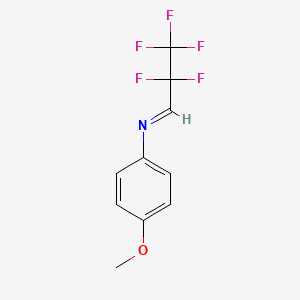

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
